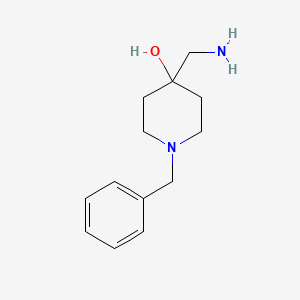

4-(Aminomethyl)-1-benzylpiperidin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-1-benzylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYHVVSOLJTLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439621 | |

| Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23804-68-4 | |

| Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-benzylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Aminomethyl)-1-benzylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-1-benzylpiperidin-4-ol is a piperidine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a benzyl group, a tertiary alcohol, and a primary aminomethyl group, suggests a range of possible biological activities. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological significance based on related structures.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably estimated based on data from closely related analogs such as 4-Amino-1-benzylpiperidine.

| Property | Value | Source/Analogy |

| IUPAC Name | (1-benzyl-4-hydroxypiperidin-4-yl)methanamine | --- |

| CAS Number | 23804-68-4 | [Synblock] |

| Molecular Formula | C₁₃H₂₀N₂O | [Synblock] |

| Molecular Weight | 220.31 g/mol | [Synblock] |

| Melting Point | 121-122 °C | Analog: 4-Amino-1-benzylpiperidine[1] |

| Boiling Point | 366.4 °C at 760 mmHg (Predicted) | [Synblock] |

| 152 °C at 9.7 mmHg | Analog: 4-Amino-1-benzylpiperidine[1] | |

| Density | 0.933 g/mL at 25 °C | Analog: 4-Amino-1-benzylpiperidine[2] |

| pKa | 10.15 ± 0.20 (Predicted) | Analog: 4-Amino-1-benzylpiperidine[3] |

| Solubility | Immiscible in water; Soluble in ether. | Analog: 4-Amino-1-benzylpiperidine[3] |

| Refractive Index | n20/D 1.543 (lit.) | Analog: 4-Amino-1-benzylpiperidine[2] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the benzyl group protons (aromatic region), piperidine ring protons, and the aminomethyl group protons. The presence of the hydroxyl group may result in a broad singlet. |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl group, the piperidine ring (with distinct signals for the carbon bearing the hydroxyl and aminomethyl groups), and the aminomethyl carbon. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (alcohol), N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of benzylpiperidine structures. |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly detailed in the literature, a plausible synthetic route can be devised based on established organic chemistry reactions and protocols for analogous compounds. A likely precursor for this synthesis is N-benzyl-4-piperidone.

Synthesis of N-benzyl-4-piperidone (Precursor)

A common method for the synthesis of N-benzyl-4-piperidone involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, which is formed from the 1,4-addition of methyl acrylate to benzylamine.

Protocol:

-

1,4-Addition: To a solution of benzylamine in methanol, slowly add a mixture of methyl acrylate and methanol. The reaction is typically stirred at room temperature for several hours, followed by heating to reflux to ensure completion. The resulting N,N-bis(β-propionate methyl ester) benzylamine is isolated by distillation under reduced pressure.

-

Dieckmann Condensation: The diester is then subjected to a Dieckmann condensation using a strong base, such as sodium methoxide, in an inert solvent like toluene. The reaction mixture is heated to reflux.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid, such as hydrochloric acid.

-

Neutralization and Extraction: The reaction mixture is cooled and neutralized with a base (e.g., NaOH) to a pH of approximately 8.5. The product, N-benzyl-4-piperidone, is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation.

Proposed Synthesis of this compound

A potential route to synthesize the target compound from N-benzyl-4-piperidone involves a Strecker-type synthesis followed by reduction.

Protocol:

-

Formation of α-aminonitrile: N-benzyl-4-piperidone is reacted with potassium cyanide and ammonium chloride in an aqueous ammonia solution. This reaction forms the corresponding α-aminonitrile, 4-amino-1-benzylpiperidine-4-carbonitrile.

-

Reduction of the Nitrile: The α-aminonitrile is then reduced to the primary amine. A suitable reducing agent for this transformation would be lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out at reduced temperatures initially and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, the activities of structurally related compounds provide valuable insights into its potential pharmacological profile.

-

Antifungal Activity: 4-Aminopiperidine derivatives have been identified as novel antifungal agents that target ergosterol biosynthesis. They are thought to inhibit the enzymes sterol C14-reductase and sterol C8-isomerase, which are crucial for fungal cell membrane integrity. The piperidine ring at physiological pH is believed to mimic carbocationic high-energy intermediates in the enzymatic reactions.

-

Sigma Receptor (σR) Affinity and Cholinesterase Inhibition: Pyridine derivatives containing a 1-benzylpiperidine moiety have shown high affinity for sigma receptors (σ₁R and σ₂R) and act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Sigma receptors are involved in various neurological processes, and their ligands are being investigated for the treatment of neurological disorders.

-

Antimicrobial and Antimitotic Activity: N-benzyl piperidin-4-one derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Furthermore, the oxime derivative of N-benzyl piperidin-4-one has demonstrated antimitotic activity, suggesting potential applications in cancer research.

Based on this information, a hypothetical signaling pathway for a benzylpiperidine derivative could involve the modulation of sigma receptors, which in turn can influence calcium signaling and other downstream pathways, or the inhibition of key enzymes like cholinesterases.

Visualizations

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Hypothetical Signaling Pathway

Caption: Potential signaling pathways based on related benzylpiperidine compounds.

References

Spectroscopic and Synthesis Data for 4-(Aminomethyl)-1-benzylpiperidin-4-ol Remains Elusive in Public Domain

A comprehensive literature search for an in-depth technical guide on the spectroscopic data (NMR, IR, MS) and synthesis of 4-(Aminomethyl)-1-benzylpiperidin-4-ol reveals a significant lack of publicly available information. Despite extensive searches of scientific databases and patent literature, no specific experimental protocols or detailed spectral characterization for this particular compound could be located.

While the compound is listed by some chemical suppliers, indicating its existence and potential availability, the associated analytical data required for a comprehensive technical whitepaper is not provided in publicly accessible domains. Searches for synthetic procedures and characterization of this molecule, either as a final product or a synthetic intermediate, did not yield any specific results.

Efforts to identify the spectroscopic data through searches for potential precursors, such as 1-benzyl-4-cyanopiperidin-4-ol, and related structures also proved unsuccessful in providing the necessary detailed experimental parameters and spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this compound.

This absence of published data prevents the creation of the requested in-depth technical guide, which would require quantitative data for spectroscopic analysis, detailed experimental methodologies, and visualizations of synthetic pathways.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consider the following approaches:

-

Direct Inquiry with Chemical Suppliers: Contacting commercial suppliers who list this compound in their catalogs may provide access to their internal analytical data, such as Certificates of Analysis, which might contain the required spectroscopic information.

-

Custom Synthesis and Characterization: If the compound is critical for a research program, custom synthesis followed by full spectroscopic characterization would be necessary to obtain the required data.

-

Exploration of Analogous Compounds: In the absence of data for the target compound, researchers may consider investigating structurally similar and well-characterized piperidine derivatives to infer potential properties and synthetic routes.

Below is a conceptual workflow for the potential synthesis and analysis of such a compound, based on general organic chemistry principles. This is a hypothetical representation and not based on published experimental data for the specific target molecule.

Figure 1: A generalized, hypothetical workflow for the synthesis and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Characterization of 3,4-Dimethoxy-N-methyl-β-phenethylamine

CAS Number: 3490-06-0 (Primary), 23804-68-4 (Intermediate Identifier) IUPAC Name: 2-(3,4-dimethoxyphenyl)-N-methylethanamine

This technical guide provides a comprehensive overview of the characterization of 3,4-Dimethoxy-N-methyl-β-phenethylamine, a significant chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical characterization protocols, and its role in synthetic pathways.

Introduction

3,4-Dimethoxy-N-methyl-β-phenethylamine, also known by its common synonym N-Methylhomoveratrylamine, is a substituted phenethylamine. Structurally, it is an analog of the neurotransmitter dopamine, with the hydroxyl groups at the 3 and 4 positions of the phenyl ring replaced by methoxy groups and a methyl group attached to the amine. Its primary significance in the pharmaceutical industry lies in its role as a key precursor in the total synthesis of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.[1] The purity and well-defined characterization of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical Properties

The fundamental physical and chemical properties of N-Methylhomoveratrylamine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₂ | PubChem[2] |

| Molecular Weight | 195.26 g/mol | PubChem[2] |

| Appearance | Colorless to Pale Yellow Oil/Liquid | ChemicalBook[3] |

| Boiling Point | 160-161 °C at 13 mmHg | ChemicalBook[3] |

| Density | 1.059 g/mL at 25 °C | ChemicalBook[3] |

| Refractive Index (n²⁰/D) | 1.533 | ChemicalBook[3] |

| Water Solubility | >29.3 µg/mL | PubChem[2] |

| LogP (Predicted) | 1.304 | ChemicalBook[3] |

| pKa (Predicted) | 10.16 ± 0.10 | ChemicalBook[3] |

Synthesis and Production

N-Methylhomoveratrylamine is primarily produced through synthetic organic chemistry routes. A prevalent method involves the N-methylation of its precursor, 3,4-dimethoxyphenethylamine (Homoveratrylamine).

Experimental Protocol: N-methylation of Homoveratrylamine

This two-step procedure involves an initial acylation of the primary amine followed by reduction to the N-methyl derivative.[1]

Step 1: Acylation of Homoveratrylamine

-

Dissolve Homoveratrylamine (1 equivalent) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate N-formyl or N-carbamoyl derivative.

Step 2: Reduction of the Amide Intermediate

-

Carefully add the crude amide intermediate from Step 1 to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents), in anhydrous THF at 0 °C under an inert atmosphere.

-

After the addition is complete, allow the mixture to stir at room temperature or gently reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude N-Methylhomoveratrylamine by vacuum distillation to obtain the final product as a clear oil.

The overall synthesis workflow can be visualized as follows:

Caption: General workflow for the synthesis of N-Methylhomoveratrylamine.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 3,4-Dimethoxy-N-methyl-β-phenethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the molecule. Predicted chemical shifts provide a reference for structure confirmation.[1]

Table of Predicted NMR Chemical Shifts

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | C₆H₃ | 6.7 - 6.9 | 111 - 121 |

| Aromatic C-O | C₆H₃ | - | 147 - 149 |

| Methoxy | -OCH₃ | ~3.8 | ~56 |

| Ethyl Chain | -CH₂-CH₂- | 2.7 - 2.9 | 34 - 52 |

| N-Methyl | N-CH₃ | ~2.4 | ~36 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 300 or 400 MHz). Expected signals include multiplets in the aromatic region (6.7-6.9 ppm), two singlets for the two methoxy groups (~3.8 ppm), two triplets for the ethyl chain protons (~2.8 ppm), and a singlet for the N-methyl group (~2.4 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Expected signals will correspond to the aromatic carbons, the two distinct methoxy carbons, the ethyl chain carbons, and the N-methyl carbon.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like methanol or dichloromethane.

-

GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar DB-5 or equivalent). Use a temperature program that allows for the elution of the analyte, for example, starting at 100 °C and ramping to 250 °C.

-

MS Detection: The eluent from the GC is introduced into a Mass Spectrometer, typically using Electron Ionization (EI). The mass spectrum will show the molecular ion peak (M⁺) at m/z 195. The fragmentation pattern is a key identifier; a prominent fragment is often observed at m/z 151, corresponding to the tropylium ion formed after benzylic cleavage.

Caption: General workflow for GC-MS characterization.

Infrared (IR) Spectroscopy

FTIR spectroscopy helps to identify the functional groups present in the molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3000-2850 | C-H stretch | Alkanes (methyl and methylene groups) |

| ~2950, ~2850 | C-H stretch | Methoxy groups |

| ~1600, ~1515 | C=C stretch | Aromatic ring |

| ~1260, ~1030 | C-O stretch | Aryl ether |

| 3100-3000 | =C-H stretch | Aromatic ring |

| 1250-1020 | C-N stretch | Aliphatic amine |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As the compound is a liquid, it can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks corresponding to the functional groups present in the molecule.

Biological Context and Signaling Pathways

As a substituted phenethylamine, 3,4-Dimethoxy-N-methyl-β-phenethylamine belongs to a class of compounds known to interact with monoamine neurotransmitter systems. While specific studies on the biological activity of this particular intermediate are limited, the general mechanism for phenethylamines involves modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft.

These compounds can act by:

-

Binding to trace amine-associated receptor 1 (TAAR1), which can modulate monoaminergic neurotransmission.

-

Inhibiting vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytoplasmic neurotransmitter levels.

-

Acting as reuptake inhibitors or releasing agents at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

The ultimate downstream effect is an alteration of signaling pathways controlled by these neurotransmitters, such as those involving G-protein coupled receptors like the D1 and D2 dopamine receptors.

Caption: Generalized signaling pathways for phenethylamine derivatives.

Conclusion

The thorough characterization of 3,4-Dimethoxy-N-methyl-β-phenethylamine is paramount due to its critical role as a pharmaceutical intermediate. The analytical methods outlined in this guide, including NMR, MS, and IR spectroscopy, provide a robust framework for its identification and quality control. Understanding its physicochemical properties and synthetic routes further aids in its effective utilization in drug development and manufacturing processes, particularly for the synthesis of Verapamil.

References

A-85380: A Case Study in Nicotinic Acetylcholine Receptor Agonism

Disclaimer: Due to the limited availability of specific, in-depth mechanism of action data for 4-(Aminomethyl)-1-benzylpiperidin-4-ol, this whitepaper uses A-85380, a potent and well-characterized nicotinic acetylcholine receptor (nAChR) agonist, as a representative case study. A-85380 shares structural motifs with the piperidine class and provides a robust framework for illustrating the principles of receptor binding, signal transduction, and the experimental methodologies used to elucidate a compound's mechanism of action.

Introduction

A-85380 is a potent and selective agonist for various subtypes of the nicotinic acetylcholine receptor (nAChR), with particularly high affinity for the α4β2 subtype. This receptor subtype is widely distributed in the central nervous system and is implicated in a range of physiological processes, including cognitive function, reward, and nociception. The study of A-85380 provides valuable insights into the therapeutic potential of targeting the α4β2 nAChR for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.

This document serves as a technical guide on the mechanism of action of A-85380, detailing its interaction with the α4β2 nAChR and the subsequent cellular and physiological effects. It is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Profile

Primary Molecular Target: α4β2 Nicotinic Acetylcholine Receptor

The primary molecular target of A-85380 is the α4β2 nicotinic acetylcholine receptor, a ligand-gated ion channel. A-85380 acts as a full agonist at this receptor, meaning it binds to the receptor and induces a conformational change that opens the ion channel, mimicking the effect of the endogenous neurotransmitter, acetylcholine.

Mechanism of Action

Activation of the α4β2 nAChR by A-85380 leads to the opening of a non-selective cation channel, permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions. The influx of Na+ and Ca2+ into the neuron causes membrane depolarization, leading to the generation of an excitatory postsynaptic potential (EPSP). This increase in neuronal excitability can trigger action potentials and enhance the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, depending on the location of the receptor (presynaptic or postsynaptic).

Quantitative Pharmacological Data

The following table summarizes the binding affinities and functional potencies of A-85380 for various nAChR subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| α4β2 | 0.04 - 0.1 | 1 - 5 |

| α7 | >10,000 | >10,000 |

| α3β4 | 100 - 500 | 50 - 200 |

| α1β1γδ | >10,000 | >10,000 |

Data compiled from various in vitro studies. Exact values may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of A-85380 at the α4β2 nAChR

The following diagram illustrates the signaling cascade initiated by the binding of A-85380 to the α4β2 nAChR.

Caption: Signaling pathway of A-85380 at the α4β2 nAChR.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines a typical workflow for a radioligand binding assay to determine the binding affinity (Ki) of a compound like A-85380.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

Objective: To determine the binding affinity (Ki) of A-85380 for the human α4β2 nAChR.

Materials:

-

Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK-293 cells).

-

Radioligand: [³H]Epibatidine (specific activity ~50-60 Ci/mmol).

-

Non-specific binding control: Cytisine (100 µM).

-

Test compound: A-85380.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing α4β2 nAChRs in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, [³H]Epibatidine (final concentration ~0.1-0.2 nM), and varying concentrations of A-85380 (e.g., 10⁻¹² to 10⁻⁵ M). For total binding, omit the test compound. For non-specific binding, add 100 µM cytisine.

-

Incubation: Incubate the plates at room temperature for 2-3 hours to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the A-85380 concentration. Determine the IC₅₀ value (the concentration of A-85380 that inhibits 50% of specific [³H]Epibatidine binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Influx using a Fluorescent Plate Reader

Objective: To determine the functional potency (EC₅₀) and efficacy of A-85380 at the human α4β2 nAChR.

Materials:

-

HEK-293 cells stably expressing human α4β2 nAChRs.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test compound: A-85380.

-

Reference agonist: Acetylcholine or nicotine.

-

Fluorescent plate reader with an integrated fluidic dispenser.

-

96- or 384-well black, clear-bottom microplates.

Methodology:

-

Cell Plating: Seed the α4β2-expressing HEK-293 cells into microplates and grow to confluence.

-

Dye Loading: Remove the growth medium and incubate the cells with Fluo-4 AM dye in assay buffer for 60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Place the plate in the fluorescent plate reader. The instrument will measure baseline fluorescence before automatically injecting varying concentrations of A-85380 into the wells.

-

Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity over time (typically for 60-120 seconds) to detect the increase in intracellular calcium resulting from channel activation.

-

Data Analysis: Determine the peak fluorescence response for each concentration of A-85380. Plot the peak response against the logarithm of the A-85380 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response) and the Emax (maximal efficacy).

Conclusion

A-85380 is a potent and selective α4β2 nAChR agonist. Its mechanism of action involves direct binding to the receptor, leading to ion channel opening, membrane depolarization, and subsequent modulation of neurotransmitter release. The quantitative data and experimental protocols presented herein provide a comprehensive overview of the pharmacological characterization of this compound. This detailed understanding is crucial for the rational design and development of novel therapeutics targeting the nicotinic acetylcholine receptor system.

Unraveling the Therapeutic Potential of 4-(Aminomethyl)-1-benzylpiperidin-4-ol: A Predictive Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-1-benzylpiperidin-4-ol is a synthetic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. While specific pharmacological data for this particular compound is scarce in peer-reviewed literature and patents, its structural motifs—a 1-benzylpiperidine group and a 4-aminomethyl-4-hydroxy substitution pattern—suggest potential interactions with various biological targets. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established pharmacology of its structural analogs. This analysis will serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and related compounds.

Predictive Biological Activities Based on Structural Analogs

The biological activities of piperidine derivatives are heavily influenced by the nature and position of their substituents. By dissecting the structure of this compound, we can infer its potential pharmacological profile from several classes of related compounds.

Central Nervous System (CNS) Activity

Many N-benzylpiperidine derivatives exhibit significant activity within the central nervous system.

-

Monoamine Releasing Agent: The structurally related compound 4-benzylpiperidine acts as a monoamine releasing agent with a notable selectivity for dopamine and norepinephrine over serotonin.[1] This suggests that this compound could potentially modulate neurotransmitter levels, a mechanism relevant for conditions such as ADHD, depression, and narcolepsy.

-

Acetylcholinesterase (AChE) and Histone Deacetylase (HDAC) Inhibition: Various N-benzylpiperidine derivatives have been investigated as inhibitors of AChE and HDAC, enzymes implicated in the pathology of Alzheimer's disease.[2] The presence of the N-benzyl group in the target compound makes this a plausible area of investigation.

-

NMDA Receptor Antagonism: Derivatives such as 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine are known antagonists of the NR1/2B NMDA receptor subtype.[3] Given the 4-hydroxy-4-substituted piperidine core, antagonism of NMDA receptors, which is relevant for neuroprotection and the treatment of certain neurological disorders, could be a potential activity.

-

Sigma Receptor Modulation: N-benzylpiperidine moieties are also found in compounds that bind to sigma receptors, which are implicated in a variety of CNS functions and disorders, including pain and addiction.

Antimicrobial and Antifungal Activity

Piperidin-4-one derivatives, which are synthetic precursors to this compound, have demonstrated antimicrobial and antifungal properties.[4][5]

-

Antifungal Activity: A number of 4-aminopiperidines have been identified as novel antifungal agents that target ergosterol biosynthesis, a critical pathway in fungi.[6] This suggests that this compound could be explored for its potential as an antifungal therapeutic.

-

Antibacterial Activity: The piperidine scaffold is present in various antibacterial agents. While the specific substitution pattern of the target compound will determine its spectrum of activity, this remains a viable area for screening.

Anticancer Activity

The piperidine nucleus is a common feature in a range of anticancer agents.

-

Antimitotic Activity: N-benzyl piperidin-4-one oxime, a related ketone derivative, has been shown to possess antimitotic activity.[7] This raises the possibility that this compound could interfere with cell division, a hallmark of cancer therapy.

Quantitative Data from Structurally Related Compounds

To provide a comparative context, the following table summarizes quantitative data for some of the aforementioned structural analogs. It is crucial to reiterate that this data is not for this compound but for related compounds, and serves only as a predictive guide for potential efficacy ranges.

| Compound Class/Name | Biological Target/Activity | Quantitative Data (IC₅₀/EC₅₀/pKi) | Reference |

| 4-Benzylpiperidine | Norepinephrine Release | EC₅₀ = 41.4 nM | [1] |

| Dopamine Release | EC₅₀ = 109 nM | [1] | |

| Serotonin Release | EC₅₀ = 5,246 nM | [1] | |

| N-Benzyl piperidine derivative (d5) | HDAC Inhibition | IC₅₀ = 0.17 µM | [2] |

| AChE Inhibition | IC₅₀ = 6.89 µM | [2] | |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 0.56 nM | [8] |

| 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | NR1/2B NMDA Receptor Antagonism | IC₅₀ = 0.025 µM | [3] |

Experimental Protocols for Investigating Biological Activity

Should a researcher wish to investigate the biological activity of this compound, the following experimental protocols, adapted from studies on related compounds, could serve as a starting point.

Synthesis of this compound

A potential synthetic route to this compound could involve the following conceptual steps, based on established organic chemistry principles.

Workflow for Synthesis:

Caption: Conceptual synthetic workflow for this compound.

In Vitro Biological Screening Assays

A tiered approach to screening is recommended to efficiently identify the most promising biological activities.

General Workflow for Biological Screening:

Caption: Tiered workflow for in vitro biological screening.

Potential Signaling Pathways

Based on the activities of its analogs, this compound could potentially modulate several key signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be affected if the compound acts as an NMDA receptor antagonist.

Hypothetical Signaling Pathway (NMDA Receptor Antagonism):

Caption: Hypothetical pathway of NMDA receptor antagonism.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a predictive analysis based on its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The N-benzylpiperidine core, coupled with the 4-aminomethyl-4-hydroxy substitution, suggests a high probability of activity within the central nervous system, with potential applications as a monoamine modulator, neuroprotective agent, or cognitive enhancer. Furthermore, the possibility of antimicrobial and anticancer activities should not be overlooked.

The information and conceptual frameworks presented in this technical guide are intended to catalyze further research into this promising chemical entity. Rigorous synthesis and comprehensive biological screening, guided by the principles outlined herein, will be necessary to fully elucidate the pharmacological profile of this compound and determine its potential for future drug development.

References

- 1. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 2. US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds - Google Patents [patents.google.com]

- 3. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 6. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 4-(Aminomethyl)-1-benzylpiperidin-4-ol and its Analogs: A Technical Guide

Disclaimer: Publicly available information on the specific in vitro screening of 4-(Aminomethyl)-1-benzylpiperidin-4-ol is limited. This guide provides a representative framework for the in vitro evaluation of this compound and its structural analogs, drawing from established methodologies for similar piperidine derivatives. The presented data and protocols are based on studies of related 4-aminopiperidine compounds and should be considered illustrative.

This technical whitepaper outlines a comprehensive approach to the in vitro screening of this compound, a substituted piperidine derivative. The guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities. We will explore potential biological activities, detail relevant experimental protocols, and present data in a structured format.

Introduction to Substituted Piperidines

The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, including but not limited to, antimicrobial, antifungal, antitumor, and CNS-related effects. The biological activity of these compounds is highly dependent on the nature and position of their substituents. This guide focuses on a hypothetical in vitro screening cascade for compounds structurally related to this compound.

Potential Therapeutic Applications and Screening Strategy

Based on the activities of structurally similar compounds, a primary screening strategy for this compound could focus on its potential as an antifungal agent. The following sections detail a hypothetical screening workflow for this indication.

Experimental Workflow for Antifungal Activity Screening

A typical workflow for assessing the antifungal properties of a novel compound is outlined below. This process begins with broad screening against a model organism, followed by more specific testing against clinically relevant strains and preliminary toxicity assays.

Quantitative Data Summary

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a representative 4-aminopiperidine derivative against various fungal strains. This data is illustrative and based on findings for related compounds.[1]

| Fungal Strain | Compound A MIC (µg/mL) |

| Yarrowia lipolytica | 8 |

| Candida albicans | 16 |

| Candida glabrata | 32 |

| Aspergillus fumigatus | 16 |

| Aspergillus niger | 64 |

Detailed Experimental Protocols

This protocol is adapted from standardized methods for antifungal susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various fungal strains.

Materials:

-

Test compound stock solution (e.g., 10 mg/mL in DMSO).

-

RPMI-1640 medium.

-

96-well microtiter plates.

-

Fungal inoculum, adjusted to a final concentration of 0.5 x 105 to 2.5 x 105 CFU/mL.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

-

Add the standardized fungal inoculum to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Objective: To assess the cytotoxic effect of the test compound on human cell lines.

Materials:

-

Human cell lines (e.g., HL-60, HUVEC).

-

Complete cell culture medium.

-

96-well plates.

-

Test compound.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis

For many antifungal agents, the mechanism of action involves the disruption of the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway.[1]

The inhibition of enzymes such as sterol C14-reductase and sterol C8-isomerase by the 4-aminopiperidine derivative would lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity.[1]

Other Potential Biological Activities

While this guide has focused on antifungal activity, it is important to note that piperidine derivatives have demonstrated a wide range of biological effects. Depending on the specific substitutions, this compound and its analogs could be screened for other activities, including:

-

Antimicrobial Activity: Against a panel of Gram-positive and Gram-negative bacteria.[2][3]

-

Antitumor Activity: Screening against various cancer cell lines to assess antiproliferative effects.[4]

-

CNS Receptor Binding: Assays for affinity to CNS targets such as sigma receptors or as monoamine releasing agents.[5][6]

-

Antimitotic Activity: Evaluation of the compound's effect on cell division.[7]

Each of these screening paradigms would involve a distinct set of in vitro assays and experimental protocols tailored to the specific biological question.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 6. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

4-(Aminomethyl)-1-benzylpiperidin-4-ol: A Versatile Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral piperidine scaffolds are integral to the development of novel therapeutics, offering a three-dimensional framework that can significantly influence pharmacological activity and pharmacokinetic properties. Among these, 4-(Aminomethyl)-1-benzylpiperidin-4-ol stands out as a promising chiral building block. Its vicinal amino alcohol functionality at a quaternary stereocenter presents a unique structural motif for creating diverse and potent biologically active molecules. This technical guide details a plausible synthetic pathway, potential methods for chiral resolution, and prospective applications of this valuable intermediate in medicinal chemistry.

Synthesis of Racemic this compound

The synthesis of the racemic core structure can be envisioned through a multi-step sequence starting from the commercially available 1-benzyl-4-piperidone. A key transformation in this proposed pathway is the Strecker synthesis, which allows for the introduction of an aminonitrile functionality at the 4-position.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway leverages well-established reactions in organic chemistry to construct the target molecule.

Theoretical and Computational Insights into 4-(Aminomethyl)-1-benzylpiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize 4-(Aminomethyl)-1-benzylpiperidin-4-ol, a piperidine derivative with potential pharmacological significance. The guide details experimental and computational protocols for its synthesis, conformational analysis, spectroscopic characterization, and evaluation of its interaction with biological targets. All quantitative data from computational modeling, including geometric parameters and vibrational frequencies, are summarized in structured tables. Furthermore, this document employs Graphviz visualizations to illustrate the molecular structure, computational workflows, and a potential signaling pathway interaction, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged structures for targeting a wide range of biological receptors. This compound, the subject of this guide, combines several key pharmacophoric features: a basic piperidine nitrogen, a benzyl group for potential hydrophobic and aromatic interactions, and a 4-aminomethyl-4-ol substitution pattern that introduces hydrogen bonding capabilities and a chiral center.

Understanding the three-dimensional structure, conformational preferences, and electronic properties of this molecule is crucial for predicting its biological activity and for the rational design of novel therapeutics. Theoretical and computational chemistry provides a powerful toolkit to elucidate these properties at the molecular level, complementing and guiding experimental studies. This guide will detail the application of Density Functional Theory (DFT) for geometry optimization and vibrational analysis, as well as molecular docking to explore its potential interactions with a relevant biological target, the serotonin transporter (SERT).

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is presented below. It possesses a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol .[1] Key physicochemical properties, often predicted computationally, provide initial insights into its drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C13H20N2O | [1] |

| Molecular Weight | 220.31 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 49.49 Ų | ChemScene |

| logP (octanol-water partition coefficient) | 1.8158 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 3 | ChemScene |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,1.0!"]; C3 [label="C", pos="0,1.5!"]; C4 [label="C", pos="1.2,1.0!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="CH2", pos="0,-1.5!"]; // Benzyl CH2 C7 [label="C", pos="0,-2.8!"]; // Benzyl ring C1 C8 [label="C", pos="-1.2,-3.3!"]; C9 [label="C", pos="-1.2,-4.6!"]; C10 [label="C", pos="0,-5.1!"]; C11 [label="C", pos="1.2,-4.6!"]; C12 [label="C", pos="1.2,-3.3!"]; C13 [label="CH2", pos="2.4,1.5!"]; // Aminomethyl CH2 N2 [label="NH2", pos="3.6,1.5!"]; O1 [label="OH", pos="1.2,2.5!"];

// Edges for piperidine ring N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Edges for substituents N1 -- C6; C6 -- C7; C3 -- C13; C3 -- O1; C13 -- N2;

// Edges for benzyl ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; }

Caption: 2D representation of this compound.

Synthesis and Characterization

Proposed Synthesis Protocol

A potential synthesis could start from 1-benzyl-4-piperidone. The key steps would involve the introduction of the aminomethyl and hydroxyl groups at the 4-position. One possible approach is a Strecker synthesis followed by reduction.

Step 1: Formation of the α-aminonitrile 1-benzyl-4-piperidone is reacted with an alkali metal cyanide (e.g., KCN) and ammonium chloride in an aqueous alcohol solution. This reaction forms the corresponding α-aminonitrile.

Step 2: Hydrolysis of the nitrile and reduction The resulting α-aminonitrile can be hydrolyzed to the corresponding α-amino acid. Subsequent reduction of the carboxylic acid and the piperidone carbonyl would yield the target molecule. A more direct route from the α-aminonitrile could involve reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4), which would concurrently reduce the nitrile to an amine and the ketone to an alcohol.

Experimental Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl3) or methanol-d4 (CD3OD).

-

¹H NMR: Acquire the proton NMR spectrum to identify the chemical shifts and coupling constants of the protons, confirming the presence of the benzyl, piperidine, and aminomethyl groups.

-

¹³C NMR: Obtain the carbon-13 NMR spectrum to identify the number of unique carbon environments, corresponding to the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key vibrational bands to identify include O-H and N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2800-3100 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).

Theoretical and Computational Studies

Computational chemistry offers a powerful avenue to investigate the structural and electronic properties of this compound. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The conformational flexibility of the piperidine ring is a critical determinant of a molecule's biological activity. The chair conformation is generally the most stable for piperidine rings. For this compound, the substituents at the 4-position can adopt either an axial or equatorial orientation.

Computational Protocol:

-

Initial Structure Generation: Build the 3D structure of both the axial and equatorial conformers of this compound using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization calculations for both conformers using DFT. A common and effective method is the B3LYP functional with a 6-31G(d,p) basis set.[2] This process finds the lowest energy (most stable) geometry for each conformer.

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability of the axial and equatorial conformers. The conformer with the lower energy is predicted to be the more stable.

-

Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

Caption: A generalized workflow for the computational analysis of the molecule.

Calculated Geometric Parameters: The following table presents hypothetical optimized geometric parameters for the equatorial conformer of this compound, based on DFT calculations for similar piperidine derivatives.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.54 Å |

| C3-C4 | 1.54 Å | |

| C4-N1 | 1.47 Å | |

| C3-O1 | 1.43 Å | |

| C3-C13 | 1.55 Å | |

| C13-N2 | 1.48 Å | |

| N1-C6 | 1.47 Å | |

| Bond Angle | C2-C3-C4 | 109.5° |

| C3-C4-N1 | 110.0° | |

| O1-C3-C13 | 109.5° | |

| C3-C13-N2 | 112.0° | |

| C5-N1-C6 | 111.0° |

Vibrational Spectroscopy Analysis

Theoretical vibrational frequency calculations can aid in the assignment of experimental IR and Raman spectra.

Computational Protocol:

-

Frequency Calculation: Following geometry optimization, perform a frequency calculation at the same level of theory (e.g., DFT/B3LYP/6-31G(d,p)).

-

Scaling: The calculated vibrational frequencies are often systematically higher than experimental values. It is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data.[3]

-

Spectral Analysis: The scaled frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum, which can be compared with the experimental FT-IR and Raman spectra for detailed band assignments.

Calculated Vibrational Frequencies: The table below lists some of the key predicted vibrational frequencies for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | ~3450 |

| N-H stretch (asymmetric) | ~3400 |

| N-H stretch (symmetric) | ~3320 |

| C-H stretch (aromatic) | ~3050 |

| C-H stretch (aliphatic) | ~2950-2850 |

| N-H bend | ~1620 |

| C-C stretch (aromatic) | ~1600, 1495 |

| C-O stretch | ~1050 |

| C-N stretch | ~1100 |

Molecular Docking and Signaling Pathway Interaction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. Given the structural similarities of piperidine derivatives to known psychoactive compounds, the serotonin transporter (SERT) is a plausible biological target to investigate. SERT is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, and its inhibition is a primary mechanism for many antidepressant drugs.[4][5]

Molecular Docking Protocol:

-

Receptor Preparation: Obtain the 3D crystal structure of the human serotonin transporter (hSERT) from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign partial charges to the ligand atoms.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined binding site of hSERT. The binding site is typically defined based on the location of known co-crystallized ligands.

-

Analysis of Results: Analyze the docking results to identify the most favorable binding poses based on the predicted binding energy (docking score). The interactions between the ligand and the amino acid residues of the receptor (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are then examined.

Caption: Proposed interaction with the serotonergic signaling pathway.

Predicted Binding Affinity: The following table presents hypothetical docking scores and key interactions of this compound with hSERT, based on studies of similar piperidine derivatives.

| Parameter | Value |

| Predicted Binding Energy (kcal/mol) | -8.0 to -10.0 |

| Key Interacting Residues (hSERT) | ASP98, TYR176, ILE172, PHE335, PHE341, SER438 |

| Types of Interactions | Hydrogen bonding (with -OH and -NH2), hydrophobic interactions (with benzyl group), π-π stacking (with benzyl group) |

Conclusion

This technical guide has outlined the key theoretical and computational approaches for the comprehensive study of this compound. By integrating computational methodologies such as DFT and molecular docking with experimental protocols for synthesis and characterization, a detailed understanding of the molecule's physicochemical properties and potential biological activity can be achieved. The data presented, while based on established computational methods for related compounds, provides a strong framework for guiding future experimental work. The visualizations and structured data tables herein serve as a valuable resource for researchers and professionals in the field of drug discovery, facilitating the exploration of this and other novel piperidine derivatives as potential therapeutic agents. The potential interaction with the serotonin transporter highlights a promising avenue for further investigation into its pharmacological profile.

References

- 1. CAS 23804-68-4 | 4-Aminomethyl-1-benzyl-piperidin-4-ol - Synblock [synblock.com]

- 2. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Scaffold: Application Notes on 4-(Aminomethyl)-1-benzylpiperidin-4-ol and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the use of the 4-(aminomethyl)-1-benzylpiperidin-4-ol scaffold and its close analogs in medicinal chemistry. Due to the limited availability of specific data on this compound, this report leverages information on structurally related N-benzylpiperidine derivatives to highlight the potential of this chemical class in drug discovery and development.

Introduction: The N-Benzylpiperidine Moiety in Drug Discovery

The N-benzylpiperidine motif is a privileged structure in medicinal chemistry, frequently incorporated into the design of therapeutic agents targeting a wide range of biological entities. Its structural rigidity, combined with the synthetic accessibility for diverse substitutions, makes it an attractive scaffold for the development of enzyme inhibitors, receptor antagonists, and modulators of various signaling pathways. The presence of a benzyl group can facilitate crucial cation-π interactions with target proteins, while the piperidine ring offers multiple points for chemical modification to fine-tune physicochemical properties and biological activity.

Potential Therapeutic Applications

Derivatives of the N-benzylpiperidine scaffold have shown promise in several therapeutic areas, including:

-

Oncology: Certain derivatives have been investigated as inhibitors of enzymes crucial for cancer cell proliferation.

-

Infectious Diseases: The scaffold has been explored for the development of novel antifungal and antibacterial agents.

-

Neurodegenerative Diseases: The N-benzylpiperidine core is present in compounds designed to inhibit acetylcholinesterase, a key target in Alzheimer's disease.

-

Pain Management: Analgesic properties have been reported for some derivatives of 4-hydroxypiperidine.[1]

Quantitative Data on Structurally Related Compounds

The following table summarizes the biological activity of various N-benzylpiperidine derivatives, demonstrating the therapeutic potential of this scaffold.

| Compound ID | Target | Activity | Cell Line/Organism | Reference |

| Compound 21 | Acetylcholinesterase (AChE) | IC50 = 0.56 nM | - | [2] |

| 4-Benzylpiperidine | Norepinephrine Transporter (NET) | EC50 = 41.4 nM | - | [3] |

| 4-Benzylpiperidine | Dopamine Transporter (DAT) | EC50 = 109 nM | - | [3] |

| 4-Benzylpiperidine | Serotonin Transporter (5-HT) | EC50 = 5,246 nM | - | [3] |

| 1-Benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Antifungal Activity | Fungal isolates | [4] |

Experimental Protocols

Proposed Synthesis of this compound

Method 1: Via Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids, which can be adapted to synthesize α-amino nitriles from ketones.[5][6][7][8]

Step 1: Formation of the α-aminonitrile

-

To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., methanol or ethanol), add ammonium chloride followed by potassium cyanide.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzyl-4-cyano-4-aminopiperidine.

Step 2: Hydrolysis of the nitrile to the primary amine

-

The resulting α-aminonitrile can be reduced to the desired aminomethyl compound. A suitable reducing agent, such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF), would be required.

-

Carefully add the α-aminonitrile to a suspension of LAH in THF at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction cautiously with sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting solids and extract the filtrate with an organic solvent.

-

Dry the organic layer and concentrate to yield the crude this compound.

-

Purify the final product by column chromatography.

Method 2: Via Cyanohydrin Formation and Reduction

An alternative route involves the formation of a cyanohydrin, followed by reduction of the nitrile group.

Step 1: Formation of 1-benzyl-4-cyano-4-hydroxypiperidine

-

Dissolve 1-benzyl-4-piperidone in a suitable solvent.

-

Add a source of cyanide, such as potassium cyanide, along with a mild acid to generate HCN in situ.[9]

-

Stir the reaction until the formation of the cyanohydrin is complete, as monitored by TLC.

-

Work up the reaction to isolate the 1-benzyl-4-cyano-4-hydroxypiperidine.

Step 2: Reduction of the Nitrile

-

Reduce the nitrile group of the cyanohydrin to a primary amine using a reducing agent like LAH in THF, as described in Method 1, Step 2.

-

Purify the final product, this compound, using column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

References

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. 1-Benzyl-4-cyano-4-hydroxypiperidine, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker_amino_acid_synthesis [chemeurope.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. medschoolcoach.com [medschoolcoach.com]

- 9. Page loading... [guidechem.com]

Application Notes and Experimental Protocols for 4-(Aminomethyl)-1-benzylpiperidin-4-ol

Disclaimer: The following application notes and experimental protocols are hypothetical and are based on the known biological activities of structurally similar compounds. Due to the absence of specific literature for 4-(Aminomethyl)-1-benzylpiperidin-4-ol, these protocols are intended to serve as a starting point for researchers and may require optimization.

Application Note 1: Assessment of Antibacterial Activity

The N-benzylpiperidine core is a recurring motif in compounds investigated for their antimicrobial properties. Derivatives of N-benzyl piperidin-4-one have shown potent activity against various bacterial strains, including Escherichia coli.[1] The structural similarity of this compound to these active compounds suggests its potential as a novel antibacterial agent. The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.

Hypothetical Antibacterial Activity Data

| Bacterial Strain | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) |

| Staphylococcus aureus | 16 | 0.5 |

| Escherichia coli | 32 | 8 |

| Pseudomonas aeruginosa | 64 | >256 |

| Bacillus subtilis | 8 | 0.25 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and tubes

-

Incubator

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working solution of the test compound to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as a positive control (inoculum without compound), and well 12 serves as a negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye or by measuring the optical density at 600 nm.

-

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Application Note 2: Evaluation of Antifungal Activity

Piperidine-containing compounds have been identified as a promising class of antifungals.[3][4] Specifically, 4-aminopiperidine derivatives have demonstrated significant activity against clinically relevant fungal species such as Candida spp. and Aspergillus spp.[3] Given that this compound shares this core structure, it is a candidate for investigation as a novel antifungal agent. The following protocol describes a method for assessing its in vitro antifungal activity.

Hypothetical Antifungal Activity Data

| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | 8 | 1 |

| Aspergillus fumigatus | 16 | 4 |

| Cryptococcus neoformans | 32 | 8 |

Experimental Protocol: Antifungal Susceptibility Testing by Broth Microdilution

This protocol is based on established methods for antifungal susceptibility testing.[5]

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Hemocytometer or similar cell counting device

-

Sterile pipette tips and tubes

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

For yeast-like fungi (Candida), grow the culture in Sabouraud Dextrose Broth overnight. Wash the cells with sterile saline and adjust the concentration to 1-5 x 10^6 cells/mL. Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum of 1-5 x 10^3 cells/mL.

-

For filamentous fungi (Aspergillus), grow on Potato Dextrose Agar until sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 20. Count the spores and adjust the concentration to 0.4-5 x 10^4 spores/mL in RPMI-1640.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform a 2-fold serial dilution of the compound in RPMI-1640 medium to achieve concentrations ranging from, for example, 256 µg/mL to 0.5 µg/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

-

Include a positive control (fungal inoculum without compound) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% or ≥90%) in turbidity compared to the growth control. This can be assessed visually or by reading the absorbance at 530 nm.

-

Workflow for Antifungal Susceptibility Testing

Caption: Workflow for antifungal susceptibility testing.

Application Note 3: Acetylcholinesterase (AChE) Inhibition Assay

Derivatives of 1-benzylpiperidine have been extensively studied as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease.[6][7][8] The structural features of this compound, particularly the benzylpiperidine moiety, make it a compelling candidate for evaluation as an AChE inhibitor. The Ellman's assay is a widely used, reliable colorimetric method to screen for and characterize AChE inhibitors.[9][10][11]

Hypothetical AChE Inhibition Data

| Compound | IC₅₀ (µM) |

| This compound | 5.2 |

| Donepezil (Positive Control) | 0.03 |

Experimental Protocol: Ellman's Assay for AChE Inhibition

This protocol is based on the method developed by Ellman et al.[11][12]

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

0.1 M Phosphate buffer, pH 8.0

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH as needed.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

-

ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.[10]

-

AChE Solution: Prepare a working solution of AChE in phosphate buffer to yield a reaction rate of approximately 0.02-0.03 ΔAbs/min.

-